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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the analysis of related

substances in Ivermectin, adhering to the standards outlined in the European Pharmacopoeia

(Ph. Eur.). This guide is intended to assist researchers, scientists, and drug development

professionals in ensuring the quality and safety of Ivermectin active pharmaceutical ingredients

(APIs) and finished products.

Introduction
Ivermectin is a broad-spectrum anti-parasitic agent used in both human and veterinary

medicine.[1] The European Pharmacopoeia outlines a stringent set of tests to control the

impurities in Ivermectin, ensuring its efficacy and safety. The primary analytical method for this

purpose is High-Performance Liquid Chromatography (HPLC), which is capable of separating

the main components of Ivermectin from its potential process-related and degradation

impurities.[1][2]

Ivermectin itself is a mixture of two main components: 22,23-dihydroavermectin B1a (H2B1a)

and 22,23-dihydroavermectin B1b (H2B1b). The Ph. Eur. monograph specifies the acceptable

ratio of these two components and sets limits for other related substances.[1][3]
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The following tables summarize the key quantitative parameters for the Ivermectin impurity

testing as specified in the European Pharmacopoeia.

Table 1: HPLC Chromatographic Conditions

Parameter European Pharmacopoeia Specification

Column
Octadecylsilyl silica gel for chromatography R (5

µm), 250 mm x 4.6 mm

Mobile Phase
Water R, Methanol R, Acetonitrile R (15:34:51

V/V/V)

Flow Rate 1.0 mL/min

Detection UV Spectrophotometer at 254 nm

Injection Volume 20 µL

Column Temperature 25 °C

Table 2: System Suitability Criteria

Parameter Requirement

Resolution

Minimum 3.0 between the peaks due to

component H2B1b and component H2B1a (in

Reference solution (a))

Signal-to-Noise Ratio
Minimum of 10 for the principal peak (in

Reference solution (c))

Symmetry Factor
Maximum of 2.5 for the principal peak (in

Reference solution (a))

Table 3: Impurity Acceptance Criteria
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Impurity Acceptance Criterion

Impurity with a relative retention of 1.3 to 1.5 to

the principal peak

Not more than 2.5 times the area of the principal

peak in the chromatogram obtained with

reference solution (b) (2.5%)

Any other impurity

Not more than the area of the principal peak in

the chromatogram obtained with reference

solution (b) (1.0%)

Total of other impurities

Not more than 5.0 times the area of the principal

peak in the chromatogram obtained with

reference solution (b) (5.0%)

Disregard Limit

0.05% (Area of the principal peak in the

chromatogram obtained with reference solution

(c))

Table 4: Known Ivermectin Impurities as per European Pharmacopoeia

Impurity Name Common Name/Synonym

Ivermectin EP Impurity A Avermectin B1a

Ivermectin EP Impurity B Avermectin B1b

Ivermectin EP Impurity C Avermectin B2a

Ivermectin EP Impurity D 8a-Oxo Avermectin B1a

Ivermectin EP Impurity E 12-demethyl-12-ethyl-H2B1a

Ivermectin EP Impurity F 12-demethyl-12-ethyl-H2B1b

Ivermectin EP Impurity G Ivermectin monosaccharide

Ivermectin EP Impurity H -

Ivermectin EP Impurity I 2,3-Dehydro-3,4-dihydro Ivermectin

Ivermectin EP Impurity J -

Ivermectin EP Impurity K H4B1a isomers
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Experimental Protocol
This protocol details the methodology for performing the related substances test for Ivermectin

as per the European Pharmacopoeia.

Materials and Reagents
Ivermectin substance to be examined

Ivermectin CRS (European Pharmacopoeia Reference Standard)

Methanol R (Reagent grade)

Acetonitrile R (Reagent grade)

Water R (Reagent grade)

Volumetric flasks (50 mL, 100 mL)

Pipettes

HPLC system with a UV detector

HPLC column as specified in Table 1

Preparation of Solutions
Test Solution:

Accurately weigh 40.0 mg of the Ivermectin substance to be examined.

Dissolve the substance in methanol R.

Dilute to 50.0 mL with methanol R.

Reference Solution (a):

Accurately weigh 40.0 mg of Ivermectin CRS.
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Dissolve the substance in methanol R.

Dilute to 50.0 mL with methanol R.

Reference Solution (b):

Pipette 1.0 mL of Reference solution (a) into a 100.0 mL volumetric flask.

Dilute to volume with methanol R.

Reference Solution (c):

Pipette 5.0 mL of Reference solution (b) into a 100.0 mL volumetric flask.

Dilute to volume with methanol R.

Chromatographic Procedure
Set up the HPLC system according to the conditions specified in Table 1.

Equilibrate the column with the mobile phase until a stable baseline is achieved.

Inject 20 µL of methanol R as a blank.

Inject 20 µL of Reference solution (a) and record the chromatogram. Verify that the system

suitability requirements (Table 2) are met. The elution order is component H2B1b followed by

component H2B1a.[1]

Inject 20 µL of Reference solution (b) and record the chromatogram.

Inject 20 µL of Reference solution (c) and record the chromatogram.

Inject 20 µL of the Test solution and record the chromatogram.

Data Analysis and Calculation
Identify the peaks in the chromatogram of the Test solution by comparing their retention

times with those obtained from the chromatograms of the reference solutions.
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Disregard any peak with an area less than the area of the principal peak in the

chromatogram of Reference solution (c) (0.05%).

For each impurity, calculate its percentage content using the following formula:

Percentage of Impurity = (Area of Impurity Peak in Test Solution / Area of Principal Peak in

Reference Solution (b)) x (Concentration of Reference Solution (b) / Concentration of Test

Solution) x 100

Assuming the concentrations are as prepared in the protocol, the calculation simplifies to:

Percentage of Impurity = (Area of Impurity Peak in Test Solution / Area of Ivermectin Peak in

Reference Solution (b)) x (1/100) x 100 = (Area of Impurity Peak in Test Solution / Area of

Ivermectin Peak in Reference Solution (b))

Compare the calculated percentage of each impurity with the acceptance criteria in Table 3.

Sum the percentages of all impurities (excluding H2B1a and H2B1b) to determine the total

impurities and compare with the acceptance criterion in Table 3.

Visualizations
The following diagrams illustrate the key workflows and relationships in the Ivermectin impurity

testing process.
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Caption: Experimental workflow for Ivermectin impurity testing.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15583142?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Main Components Related Substances (Impurities)

Ivermectin API

H2B1a
(≥ 90.0%)

is a mixture of

H2B1b

is a mixture of

Process-Related Impurities
(e.g., Impurity A, B)

may contain

Degradation Products
(e.g., Impurity I)

may contain

Other Unspecified Impurities

may contain

Click to download full resolution via product page

Caption: Logical relationships of Ivermectin components and impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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